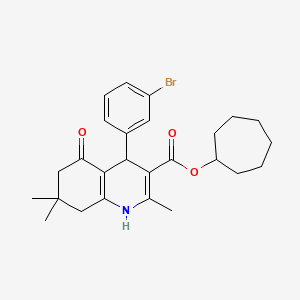![molecular formula C35H31FN2O3 B11673617 6-(2-Benzyloxyphenyl)-5-(2-fluorobenzoyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11673617.png)
6-(2-Benzyloxyphenyl)-5-(2-fluorobenzoyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Benzyloxyphenyl)-5-(2-fluorobenzoyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is a complex organic compound that belongs to the benzodiazepine family This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a fluorobenzoyl group, and a tetrahydrobenzo[b][1,4]benzodiazepinone core
Preparation Methods
The synthesis of 6-(2-Benzyloxyphenyl)-5-(2-fluorobenzoyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the benzyloxyphenyl and fluorobenzoyl intermediates, which are then coupled to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of advanced techniques such as catalytic hydrogenation and chromatography for purification.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzyloxyphenyl group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The fluorobenzoyl group can be reduced to form fluorobenzyl alcohol derivatives.
Substitution: The benzodiazepinone core can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include benzoic acid derivatives, benzyl alcohol derivatives, and substituted benzodiazepinones.
Scientific Research Applications
6-(2-Benzyloxyphenyl)-5-(2-fluorobenzoyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(2-Benzyloxyphenyl)-5-(2-fluorobenzoyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to changes in neuronal excitability and can result in various pharmacological effects, including anxiolytic, sedative, and anticonvulsant activities.
Comparison with Similar Compounds
When compared to other similar compounds, 6-(2-Benzyloxyphenyl)-5-(2-fluorobenzoyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one stands out due to its unique structural features and potential applications. Similar compounds include:
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic activities.
Properties
Molecular Formula |
C35H31FN2O3 |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
5-(2-fluorobenzoyl)-9,9-dimethyl-6-(2-phenylmethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C35H31FN2O3/c1-35(2)20-28-32(30(39)21-35)33(25-15-7-11-19-31(25)41-22-23-12-4-3-5-13-23)38(29-18-10-9-17-27(29)37-28)34(40)24-14-6-8-16-26(24)36/h3-19,33,37H,20-22H2,1-2H3 |
InChI Key |
PVSIXWQCKNVWRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4F)C5=CC=CC=C5OCC6=CC=CC=C6)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{2-(3-fluorophenyl)-4-hydroxy-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate](/img/structure/B11673534.png)
![3-chloro-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11673538.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11673548.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11673554.png)
![N-(2-chlorophenyl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11673564.png)
![2-Ethoxyethyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B11673567.png)
![N'-[(1E,2E)-2-methyl-3-phenylprop-2-enylidene]-2-furohydrazide](/img/structure/B11673568.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11673571.png)
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11673574.png)
![(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11673575.png)
![(5E)-5-[2-(benzyloxy)-5-bromobenzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11673579.png)
![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide](/img/structure/B11673581.png)
![(2E)-2-{1-[(3-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11673586.png)
